molecular formula C8H7Cl3O2 B100118 Benzene, 1,2,3-trichloro-4,5-dimethoxy- CAS No. 16766-29-3

Benzene, 1,2,3-trichloro-4,5-dimethoxy-

Cat. No. B100118
CAS RN: 16766-29-3
M. Wt: 241.5 g/mol
InChI Key: VKNITLPENCJQOP-UHFFFAOYSA-N
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Description

“Benzene, 1,2,3-trichloro-4,5-dimethoxy-” is a chemical compound with the formula C8H7Cl3O2. It has a molecular weight of 241.499 . This compound is also known by other names such as 1,2,3-Trichloro-4,5-dimethoxybenzene, Benzene, 3,4,5-trichloro-1,2-dimethoxy, and 3,4,5-Trichloroveratrole .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,2,3-trichloro-4,5-dimethoxy-” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7Cl3O2/c1-12-5-3-4 (9)6 (10)7 (11)8 (5)13-2/h3H,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

“Benzene, 1,2,3-trichloro-4,5-dimethoxy-” has a molecular weight of 241.499 . Unfortunately, the web search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Molecular and Intramolecular Relaxation

Research on substituted anilines, including dimethoxy variants, has explored their relaxation times in solutions, providing insights into molecular and intramolecular rotations. This is crucial for understanding the dynamic behavior of these molecules in various environments (Mehrotra, Pant, & Saxena, 1969).

Coordination Geometries in Metal Reactions

The reaction of dimethoxy benzene derivatives with different metal centers has been studied, revealing distinct structure formation processes, such as molecular ring closure and polymer formation. This highlights the compound's versatility in creating diverse molecular architectures (Fiscus et al., 2001).

Spectroscopy and Conductivity

Studies on dimethoxy benzene isomers have provided valuable information on their spectroscopy, conductivity, and molecular structure. This research is fundamental in the field of materials science, especially for understanding the electronic properties of organic materials (Jacobs et al., 1993).

Photophysical Properties

Research on dimethoxy benzene derivatives has demonstrated their potential in emitting violet fluorescence in solid states, a property of significant interest in the development of new photoluminescent materials (Shimizu et al., 2011).

Mass Spectrometry of Aromatic Compounds

The mass spectra of aromatic compounds, including dimethoxy benzene derivatives, have been analyzed to understand their fragmentation patterns. This research aids in the structural analysis of complex organic molecules (Butruille, Dominguez, & Teller, 1973).

Dipole Moments and Steric Effects

Investigations into the dipole moments of dimethoxy aniline derivatives have helped in understanding the interactions between various substituent groups and their effects on the overall molecular structure (Anantakrishnan & Rao, 1956).

Synthesis and Applications in Organic Chemistry

The synthesis of dimethoxy benzene derivatives and their intermediates has been explored for applications in pharmaceuticals, pesticides, and organic materials. This showcases the compound's relevance in synthetic organic chemistry (We, 2015).

Electronic Spectroscopy in Materials Science

Studies on dimethoxy benzene-based oligo-polyphenylenevinylene copolymers have provided insights into their electronic spectroscopy, relevant for understanding the optical properties of these materials (Sierra & Lahti, 2004).

Safety and Hazards

The safety data sheet for “Benzene, 1,2,3-trichloro-4,5-dimethoxy-” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2,3-trichloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNITLPENCJQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168343
Record name Benzene, 1,2,3-trichloro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2,3-trichloro-4,5-dimethoxy-

CAS RN

16766-29-3
Record name 3,4,5-Trichloroveratrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-trichloro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROVERATROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SN98B8992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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